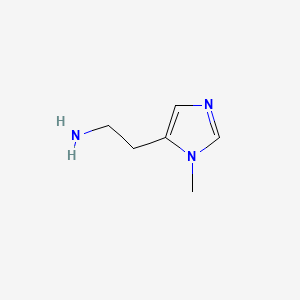

3-Methylhistamine

Vue d'ensemble

Description

3-Methylhistamine is a biogenic amine and a derivative of histamine. It is characterized by the presence of a methyl group attached to the imidazole ring of histamine. This compound is naturally occurring and can be found in various biological systems, including certain foods and animal tissues . It plays a significant role in various physiological and pathophysiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylhistamine can be synthesized through the decarboxylation of L-3-methylhistidine. This process involves the use of specific enzymes such as histidine decarboxylase. The reaction conditions typically require a controlled environment to ensure the proper decarboxylation of the precursor.

Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of bioreactors and controlled fermentation processes can enhance the yield and purity of the compound. Additionally, chemical synthesis methods involving the methylation of histamine can also be employed.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylhistamine undergoes various chemical reactions, including methylation and deamination. These reactions are crucial for its metabolism and biological activity.

Common Reagents and Conditions:

Methylation: This reaction involves the addition of a methyl group to the imidazole ring. Common reagents include methyl iodide and dimethyl sulfate.

Deamination: This reaction involves the removal of an amino group, often facilitated by enzymes such as monoamine oxidase.

Major Products: The primary catabolite of this compound is methylimidazole acetic acid, formed through ring-methylation followed by deamination.

Applications De Recherche Scientifique

Chemical Properties and Biological Role

3-Methylhistamine (C₆H₁₁N₃) is a methylated derivative of histamine, functioning as a neurotransmitter and modulator in various biological systems. It is primarily involved in the regulation of immune responses and has been implicated in allergic reactions and inflammatory processes.

Immunology and Inflammation

This compound has been shown to play a crucial role in immune response modulation. Studies indicate that it is upregulated in vaccinated mice, suggesting its involvement in adaptive immunity . Furthermore, it is linked to various signaling pathways associated with inflammation, including the JAK/STAT signaling pathway, which is critical for mediating immune responses .

Clinical Diagnostics

The measurement of urinary excretion levels of this compound serves as a valuable diagnostic tool for food allergies and mast cell activation disorders. Research has demonstrated that patients with gastrointestinal food allergies exhibit significantly elevated levels of urinary this compound compared to healthy controls . This biomarker can aid in identifying individuals who may benefit from further allergen challenge testing.

Pharmacological Studies

This compound is also a subject of pharmacological research due to its interaction with histamine receptors. It acts as an agonist at the H₃ receptor, influencing neurotransmitter release and potentially affecting conditions such as sleep disorders and cognitive functions . Its derivatives are being explored for their potential therapeutic effects in treating various neurological disorders.

Case Study 1: Food Allergy Assessment

A retrospective study involving 56 patients with confirmed food allergies evaluated urinary excretion levels of histamine and this compound. Results indicated that urinary levels of this compound were significantly higher during an unrestricted diet compared to a hypoallergenic diet, correlating with clinical symptoms of allergy . This highlights the compound's potential as a biomarker for diagnosing food allergies.

Case Study 2: Neurological Implications

Research into the role of this compound in neuropharmacology has revealed its potential impact on neuronal signaling pathways. Its interaction with G protein-coupled receptors suggests that it may influence cognitive functions and mood regulation . Further studies are required to elucidate its exact mechanisms and therapeutic potential.

Data Table: Summary of Applications

Mécanisme D'action

3-Methylhistamine exerts its effects primarily through interaction with histamine receptors. It binds to these receptors, influencing various physiological responses such as inflammation, gastric acid secretion, and neurotransmission . The specific pathways involved include the activation or inhibition of adenylate cyclase, leading to changes in cyclic adenosine monophosphate levels .

Comparaison Avec Des Composés Similaires

Histamine: The parent compound, involved in numerous biological processes.

1-Methylhistamine: Another methylated derivative of histamine, with different receptor binding affinities.

Nα-Methylhistamine: A compound with similar structural features but distinct biological activities.

Uniqueness: 3-Methylhistamine is unique due to its specific methylation pattern, which significantly influences its receptor binding and biological activity. This structural modification alters its affinity and selectivity for histamine receptors, making it a valuable compound for studying histamine-related pathways and developing therapeutic agents.

Activité Biologique

3-Methylhistamine (3-MH) is a biologically active compound derived from histamine, primarily acting as an agonist at the histamine H3 receptor. This article delves into its biological activity, mechanisms of action, and implications in various physiological and pathological contexts.

Overview of this compound

This compound is a derivative of histamine that plays a significant role in neurotransmission and has been implicated in several neurological processes. It is synthesized from histidine by the action of histidine decarboxylase and subsequently metabolized by histamine N-methyltransferase. The compound's primary significance lies in its interaction with the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) predominantly located in the central nervous system (CNS).

Histamine H3 Receptor Activation

The H3 receptor functions mainly as an autoreceptor, modulating the release of histamine and other neurotransmitters such as acetylcholine (ACh), dopamine, and norepinephrine. Activation of H3 receptors by 3-MH leads to a decrease in neurotransmitter release, thereby influencing various physiological functions including cognition, appetite regulation, and sleep-wake cycles .

Inhibition of Neurotransmitter Release

Research indicates that 3-MH activation results in reduced dopamine overflow in the ventral striatum by inhibiting cholinergic interneuron activity. This effect was demonstrated using fast-scan cyclic voltammetry in brain slices, showing that the H3 agonist α-methylhistamine (a close analog of 3-MH) significantly diminished dopamine release .

Table 1: Summary of Key Research Findings on this compound

| Study | Findings | Methodology |

|---|---|---|

| Morisset et al. (2000) | Demonstrated that H3 receptor activation inhibits histamine synthesis and release | In vitro studies on rat brain slices |

| Sanchez-Lemus & Arias-Montano (2004) | Showed H3 receptor-mediated inhibition of adenylate cyclase activity | Striatal slice experiments |

| Drutel et al. (2001) | Identified multiple signaling pathways activated by H3 receptors | Recombinant receptor expression studies |

Case Studies

-

Cognitive Enhancement

A study explored the potential cognitive-enhancing effects of H3 antagonists, which block the action of endogenous histamine. The results indicated that these antagonists could improve cognitive function across various models, suggesting that modulation of H3 receptors could be a therapeutic strategy for cognitive disorders . -

Dopaminergic Regulation

Another investigation focused on the role of H3 receptors in regulating dopaminergic transmission. The findings revealed that activation of these receptors by compounds like 3-MH could lead to decreased dopamine levels, implicating their role in conditions such as Parkinson’s disease where dopaminergic signaling is compromised .

Implications for Therapeutics

The modulation of H3 receptors presents a promising avenue for developing treatments for several neurological disorders:

- Attention Deficit Hyperactivity Disorder (ADHD) : Due to their role in neurotransmitter release, H3 antagonists may enhance cognitive function and attention.

- Alzheimer's Disease : By potentially increasing acetylcholine levels through inhibition of H3 receptors, these compounds could offer therapeutic benefits.

- Sleep Disorders : Given their influence on sleep-wake cycles, targeting H3 receptors may help manage conditions like insomnia.

Propriétés

IUPAC Name |

2-(3-methylimidazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAGZVLINCPJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214651 | |

| Record name | 3-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

644-42-8 | |

| Record name | 3-Methylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylhistamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAF2U6Z4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.